Nasal Airflow Resistance Reduction: Fenoxazoline Demonstrated 38% Decrease in Healthy Subjects, Comparable Magnitude to Mechanical Dilation
Fenoxazoline hydrochloride administered as a topical decongestant reduced nasal airflow resistance (NR) from a basal mean of 1.65 cm H₂O/L/s to 1.03 cm H₂O/L/s in 17 healthy subjects, representing a 38% reduction (p < 0.001) [1]. This reduction was not significantly different from that achieved with a mechanical nasal dilator alone (1.02 cm H₂O/L/s). The combined use of fenoxazoline and the mechanical dilator produced a further reduction to 0.48 cm H₂O/L/s (71% decrease from baseline), demonstrating cumulative effects that were 80% additive [1].
| Evidence Dimension | Nasal airflow resistance reduction magnitude |
|---|---|
| Target Compound Data | 1.65 ± 0.54 cm H₂O/L/s (basal) → 1.03 ± 0.47 cm H₂O/L/s (post-fenoxazoline); 38% reduction |
| Comparator Or Baseline | Mechanical nasal dilator: 1.65 ± 0.54 cm H₂O/L/s → 1.02 ± 0.27 cm H₂O/L/s (38% reduction); Combined fenoxazoline + dilator: → 0.48 ± 0.15 cm H₂O/L/s (71% reduction) |
| Quantified Difference | Fenoxazoline vs. dilator: Δ not significant (p > 0.05); Combined vs. fenoxazoline alone: additional 0.55 cm H₂O/L/s reduction (p < 0.001) |
| Conditions | Active posterior rhinometry at 0.5 L/s flow; 17 healthy adult subjects; fenoxazoline hydrochloride (Aturgyl) topical administration |
Why This Matters
This provides a baseline pharmacodynamic benchmark for fenoxazoline's decongestant efficacy that can inform comparative evaluations with other α-agonists and support formulation development where predictable nasal resistance reduction is required.
- [1] Lorino AM, Lofaso F, Dahan E, Coste A, Harf A, Lorino H. Combined effects of a mechanical nasal dilator and a topical decongestant on nasal airflow resistance. Chest. 1999 Jun;115(6):1514-8. doi: 10.1378/chest.115.6.1514. PMID: 10378542. View Source
